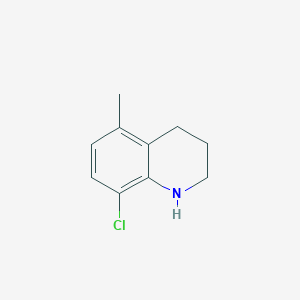
8-Chloro-5-méthyl-1,2,3,4-tétrahydroquinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-5-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines, which are heterocyclic compounds containing a benzene ring fused to a piperidine ring. These compounds are of interest due to their potential applications in medicinal chemistry as building blocks for drug synthesis.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives has been explored in various studies. For instance, the synthesis of 8-chloro-3,4-dihydroisoquinoline, a close relative to the compound of interest, has been achieved through two different procedures. The first method involves directed ortho-lithiation of N-pivaloyl meta-chlorophenylethylamine, followed by formylation and ring closure under acidic conditions. The second, more advantageous method, uses N-hydroxyethyl ortho-chlorobenzylamine as an intermediate, which undergoes a Friedel-Crafts reaction. The resulting tetrahydro derivative is then oxidized to form the key intermediate, 8-chloro-3,4-dihydroisoquinoline. This intermediate can be further transformed into various 8-aryl-3,4-dihydroisoquinolines and subsequently into 1-substituted 8-aryl-1,2,3,4-tetrahydroisoquinolines through reactions with alkyl or aryllithiums .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which can be further substituted at various positions to yield a wide range of derivatives. The stereochemistry of these compounds is an important aspect, as it can significantly influence their biological activity. For example, the synthesis of cis- and trans-1-substituted 7,8-dimethoxy-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolines has been reported, with the steric structures of the diastereomers determined by NMR spectroscopy . Although the specific molecular structure analysis of 8-chloro-5-methyl-1,2,3,4-tetrahydroquinoline is not provided, these studies highlight the importance of stereochemistry in the synthesis and characterization of tetrahydroisoquinoline derivatives.
Chemical Reactions Analysis
The chemical reactivity of tetrahydroisoquinoline derivatives is influenced by the substituents on the tetrahydroisoquinoline core. The key intermediate, 8-chloro-3,4-dihydroisoquinoline, can participate in Suzuki reactions to yield various arylated products. These products can then undergo further reactions with alkyl or aryllithium reagents to introduce additional substituents at the 1-position of the tetrahydroisoquinoline ring . The ability to perform such transformations allows for the generation of a diverse array of compounds for potential drug discovery efforts.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 8-chloro-5-methyl-1,2,3,4-tetrahydroquinoline are not detailed in the provided papers, the properties of tetrahydroisoquinoline derivatives generally include moderate to high solubility in organic solvents, stability under various conditions, and the potential to exhibit different pharmacokinetic and pharmacodynamic profiles based on their molecular structure. The presence of a chlorine atom and a methyl group on the tetrahydroisoquinoline core would likely influence the compound's lipophilicity, reactivity, and potential interactions with biological targets.
Applications De Recherche Scientifique
- Application: Les chercheurs ont exploré les dérivés de l'indole, y compris la 8-Chloro-5-méthyl-1,2,3,4-tétrahydroquinoléine, comme agents anticancéreux potentiels. Ces composés présentent une activité prometteuse contre les cellules cancéreuses .
- Application: Les chercheurs ont étudié son utilisation comme molécule de commutation en raison de ses propriétés fluorescentes .
- Application: Certains dérivés de ce composé ont été testés pour leur activité antivirale contre le virus Herpes simplex .
Dérivés de l'indole et activité anticancéreuse
Photopharmacologie et propriétés fluorescentes
Activité antivirale
Activité antioxydante
Analogue d'hormone végétale
Mécanisme D'action
Target of Action
Tetrahydroquinolines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including receptors and enzymes .
Mode of Action
Tetrahydroquinolines are known to exert their effects through interactions with their targets, leading to changes in cellular processes .
Biochemical Pathways
Tetrahydroquinolines are known to influence various biochemical pathways, depending on their specific targets .
Result of Action
The effects would be dependent on the specific targets and pathways it influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Chloro-5-methyl-1,2,3,4-tetrahydroquinoline . These factors could include pH, temperature, and the presence of other molecules in the environment .
Propriétés
IUPAC Name |
8-chloro-5-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h4-5,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUHYBTVSQFHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

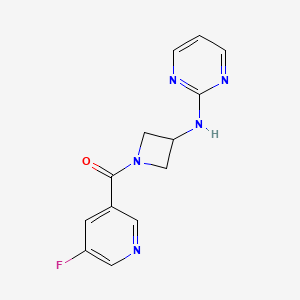
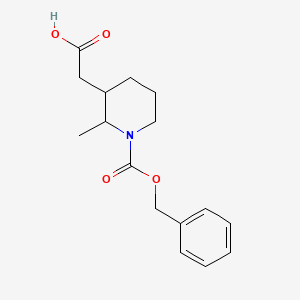

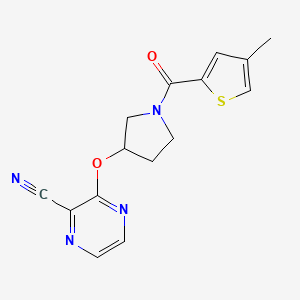
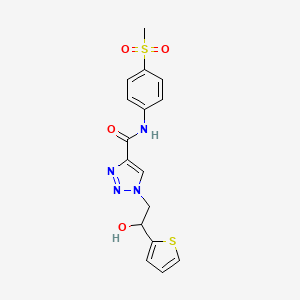
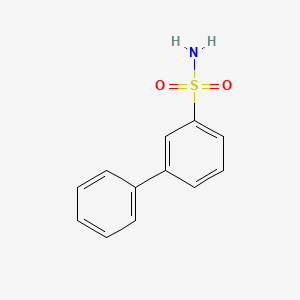
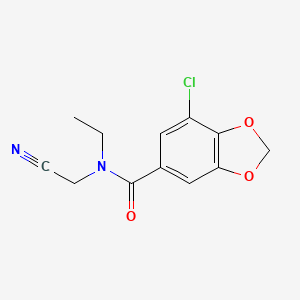
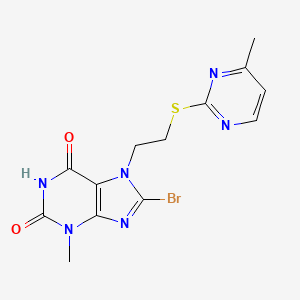





![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2507842.png)